ClC(C=C(C=C1)C2=NOC(C(CBr)=O)=C2)=C1Cl
. The InChI key for this compound is PAKFHEFMTRCFAU-UHFFFAOYSA-N
.
2-Bromo-1-(3,4-dichlorophenyl)ethanone is an organic compound characterized by the molecular formula C8H5BrCl2O. It is a brominated ketone derivative of 3,4-dichlorophenyl ethanone and is primarily utilized as an intermediate in organic synthesis. This compound plays a significant role in various scientific research applications, particularly in chemistry, biology, and medicine, where it serves as a precursor for the development of pharmaceuticals and agrochemicals.
The compound can be classified as a halogenated aromatic ketone. Its synthesis often involves bromination reactions that introduce bromine atoms into the molecular structure, enhancing its reactivity and utility in further chemical transformations. The presence of both bromine and chlorine substituents on the phenyl ring contributes to its unique chemical properties.
2-Bromo-1-(3,4-dichlorophenyl)ethanone can be synthesized through multiple methods:
The molecular structure of 2-Bromo-1-(3,4-dichlorophenyl)ethanone features a central carbonyl group (C=O) flanked by a bromo substituent and a dichlorophenyl group. The presence of these substituents significantly affects the electronic properties of the molecule.
2-Bromo-1-(3,4-dichlorophenyl)ethanone is involved in several types of chemical reactions:
The mechanism of action for 2-Bromo-1-(3,4-dichlorophenyl)ethanone primarily involves its reactivity due to the electrophilic nature imparted by the halogen substituents. In nucleophilic substitution reactions, the electron-withdrawing effect of the bromine enhances the electrophilicity of the carbon atom bonded to it, facilitating attack by nucleophiles.
The efficiency and selectivity of these reactions depend on factors such as solvent choice, temperature, and concentration of reactants. For instance, nucleophilic substitution reactions typically proceed more favorably in polar aprotic solvents that stabilize ionic intermediates.
2-Bromo-1-(3,4-dichlorophenyl)ethanone has extensive applications across various fields:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2